Diazo-4

Description

Historical Trajectory and Conceptual Evolution of Diazo Chemistry

The genesis of diazo chemistry can be traced back to 1858, when Peter Griess first synthesized diazo compounds, marking the discovery of a new and versatile chemical reaction wikipedia.org. This foundational work laid the groundwork for the subsequent exploration of these intriguing molecules. A pivotal moment in the field was the discovery of diazomethane (B1218177) (CH₂N₂), the simplest diazo compound, by Hans von Pechmann in 1894 nih.gov. Initially, diazo compounds like diazomethane were recognized for their high toxicity and explosive reactivity, which posed significant handling challenges nih.gov.

Despite these challenges, their utility as reactive intermediates quickly became apparent. Early applications included the use of diazo reagents for protein labeling, such as the alkylation of caseinogen with diazomethane in 1914 to characterize amino-acid side chains nih.gov. Over the decades, research has focused on developing safer and more efficient synthetic methodologies, including the in situ generation of diazo compounds to minimize exposure and enhance practicality ethz.chresearchgate.net. The comprehensive understanding of diazo chemistry up to the late 20th century was notably summarized in the 1998 book "Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides," a testament to the field's substantial impact worldscientific.com. Since then, the chemistry of diazo compounds has continued to evolve rapidly, with numerous reviews and articles highlighting ongoing advancements worldscientific.com.

Foundational Principles of Diazo Group Reactivity

The reactivity of diazo compounds stems primarily from the unique electronic configuration of the diazo group, which allows for multiple resonance structures, including R₂C⁻–N⁺≡N and R₂C=N⁺=N⁻ wikipedia.org. This electronic delocalization contributes to their character as 1,3-dipoles and their diverse reaction pathways.

A primary mode of reactivity for diazo compounds is their ability to act as precursors to highly reactive carbene intermediates. Upon thermal or photochemical decomposition, diazo compounds readily expel molecular nitrogen (N₂), generating a carbene nih.govresearchgate.netmdpi.comacs.org. These carbenes are electrophilic species that can undergo a wide array of transformations, including:

C-H functionalizations : Direct insertion into carbon-hydrogen bonds researchgate.netacs.org.

Ylide formations : Reactions with heteroatoms (e.g., sulfur, oxygen, nitrogen) to form ylides researchgate.net.

Cyclopropanations : Addition to alkenes to form cyclopropane (B1198618) rings, a highly valuable reaction in organic synthesis researchgate.netmdpi.com.

Carbon-heteroatom insertions : Formation of new bonds with elements like oxygen, nitrogen, and sulfur researchgate.net.

Another significant reaction class for diazo compounds is the 1,3-dipolar cycloaddition . As 1,3-dipoles, they readily react with various dipolarophiles (compounds containing double or triple bonds, such as alkenes and alkynes) to form five-membered heterocyclic rings, typically pyrazoles nih.govmdpi.comresearchgate.net. The reactivity in these cycloadditions can be precisely tuned by modifying substituents on the diazo compound or the dipolarophile, and is often enhanced in polar-protic solvents researchgate.netacs.orgnih.govraineslab.com. Diazo groups are generally more nucleophilic than analogous azido (B1232118) groups in normal-electron-demand cycloadditions, providing distinct advantages in chemoselectivity nih.govraineslab.com.

Furthermore, diazo compounds can participate in nucleophilic reactions, such as the O-alkylation of carboxylic acids to form esters, even in aqueous environments nih.govacs.org. They can also function as electrophiles or nucleophiles depending on the reaction conditions worldscientific.com. The versatility of diazo compounds is often amplified through transition metal catalysis , particularly with metals like rhodium, copper, iron, and cobalt ethz.chresearchgate.networldscientific.commdpi.comacs.org. These catalysts facilitate carbene transfer reactions, enabling highly selective and enantioselective transformations crucial for constructing complex molecular architectures worldscientific.commdpi.com. Recent advancements also include the use of photoinduced reactions as a valuable alternative to traditional transition metal catalysis, offering mild conditions and often utilizing more sustainable organic photocatalysts acs.org.

Strategic Importance of the Diazo-4 Compound and Related Diazo Structures in Modern Research

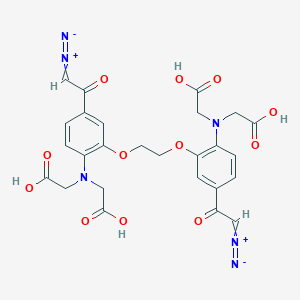

The compound "this compound" (PubChem CID: 3035944) represents a complex diazo structure with the molecular formula C₂₆H₂₄N₆O₁₂ nih.gov. Its IUPAC name, 2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid, indicates the presence of multiple functional groups, including two diazoacetyl moieties, several carboxymethylamino groups, and ether linkages nih.gov. While specific detailed research findings focusing solely on this compound's applications are not extensively highlighted in general literature, its intricate structure suggests its potential as a specialized reagent or probe, possibly in areas requiring chelating properties alongside diazo reactivity.

More broadly, diazo compounds, including structures related to this compound, are indispensable tools in modern chemical research due to their exceptional versatility and the unique transformations they enable. Their strategic importance spans several key areas:

Organic Synthesis : Diazo compounds are invaluable reactive intermediates for the construction of complex organic molecules. They are routinely employed for forming new carbon-carbon and carbon-heteroatom bonds, offering pathways that are often difficult to achieve by other synthetic methods researchgate.networldscientific.commdpi.com. The ongoing development of novel and practical preparation methods for diazo compounds, including in situ generation, continues to expand their applicability worldscientific.com.

Chemical Biology : In chemical biology, diazo compounds serve as powerful tools for studying biological systems. They are utilized as photoaffinity probes, where the diazo group fragments upon UV irradiation to generate a carbene that can crosslink with proximal functional groups, aiding in mapping protein structures and identifying binding sites nih.gov. Their ability to alkylate various functional groups (oxygen, nitrogen, sulfur, carbon) on proteins has also been exploited nih.gov. Recent research highlights their utility in orthogonal labeling strategies, where diazo groups can be labeled independently of other bioorthogonal handles like azides, offering unique opportunities for multiplexed analysis in live cells nih.govresearchgate.netacs.orgnih.gov. The smaller size of diazo groups compared to azides and their tunable reactivity further enhance their appeal in this field nih.govacs.orgraineslab.com.

Drug Discovery and Materials Science : The synthetic utility of diazo compounds extends to the production of pharmaceuticals and dyes, acting as crucial synthetic intermediates worldscientific.comontosight.ai. Their role in creating diverse molecular scaffolds makes them relevant for exploring new drug candidates and designing novel materials.

Methodology Development : Modern research continuously explores new reaction types involving diazo compounds, such as carbene metathesis and C(sp²)-H bond functionalization worldscientific.com. The evolution of chiral catalysts for asymmetric carbene transfers is particularly significant, enabling the enantioselective construction of complex molecules worldscientific.com.

The ongoing exploration of diazo chemistry, driven by the need for more efficient, selective, and sustainable synthetic methods, underscores the enduring strategic importance of these compounds in advancing chemical research.

Structure

2D Structure

Properties

CAS No. |

123330-72-3 |

|---|---|

Molecular Formula |

C26H24N6O12 |

Molecular Weight |

612.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |

InChI |

InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

InChI Key |

ZOOJLKYZACLIPO-QJUDHZBZSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Synonyms |

diazo-4 |

Origin of Product |

United States |

Synthetic Methodologies for Diazo 4 and Diverse Diazo Compounds

Established Synthetic Pathways for Diazo Functionalization

Diazo Transfer Reactions: Mechanistic and Methodological Advances

Diazo transfer reactions represent a prominent and widely utilized method for synthesizing diazo compounds, especially α-diazo ketones. orgsyn.orgraineslab.comorganic-chemistry.orgbeilstein-journals.org This technique involves the transfer of a diazo group from a donor reagent, typically a sulfonyl azide (B81097), to an acceptor molecule possessing an acidic α-proton, such as β-dicarbonyl compounds or other active methylene (B1212753) compounds. orgsyn.orgraineslab.comscielo.brwikipedia.org

The general mechanism involves the deprotonation of the active methylene compound to form an enolate, which then attacks the terminal nitrogen of the sulfonyl azide. This is followed by proton transfer and the expulsion of a sulfonamide anion, yielding the diazo compound. raineslab.comwikipedia.org Historically, p-toluenesulfonyl azide (tosyl azide, TsN₃) was a common diazo transfer reagent. raineslab.comwikipedia.org However, modern advancements have led to the development of safer and more easily separable alternatives, including imidazole-1-sulfonyl azide, p-acetanilidesulfonyl azide, methanesulfonyl azide, and 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT). raineslab.combeilstein-journals.orgwikipedia.orgyoutube.com ADT, for instance, is noted for its stability and efficiency, often completing reactions in minutes at room temperature with excellent yields. beilstein-journals.org

For the synthesis of α-diazo ketones, direct diazo transfer to ketone enolates is often challenging. orgsyn.org To overcome this, an indirect "deformylative diazo transfer" strategy, pioneered by Regitz, is employed. This two-step process involves initial formylation of the ketone to generate a 1,3-dicarbonyl intermediate, which is then treated with a sulfonyl azide. orgsyn.orgscielo.br The additional formyl group is subsequently removed during the diazo transfer via a fragmentation reaction. orgsyn.orgscielo.br This approach has enabled the synthesis of various acyclic and cyclic α-diazo ketones. scielo.br

A notable advancement is the detrifluoroacetylative diazo transfer strategy, which involves the trifluoroacetylation of kinetically generated lithium enolates, followed by treatment with a sulfonyl azide. orgsyn.orgorganic-chemistry.org This method has proven effective for preparing α'-diazo derivatives of α,β-unsaturated ketones, thiol esters, lactones, and carboxylic esters, addressing limitations of traditional methods that struggle with base-sensitive substrates or conjugated double bonds. orgsyn.orgorganic-chemistry.org

| Diazo Transfer Reagent | Substrate Type | Key Features | References |

| Tosyl Azide (TsN₃) | Active methylene, β-dicarbonyl compounds, 1,3-diketones | Historically common, can be used in tandem reactions with C-C bond cleavage. organic-chemistry.orgscielo.br | organic-chemistry.orgscielo.brwikipedia.org |

| Imidazole-1-sulfonyl azide | Active methylene, β-dicarbonyl compounds | More stable alternatives to tosyl azide. raineslab.comwikipedia.org | raineslab.comwikipedia.org |

| p-Acetanilidesulfonyl azide | Active methylene, β-dicarbonyl compounds | Used for generating α-diazocarbonyl groups. raineslab.com | raineslab.comwikipedia.org |

| Methanesulfonyl azide | Active methylene, β-dicarbonyl compounds | Used in complex syntheses, e.g., converting phenacyl bromide to a diazo product. wikipedia.org | raineslab.comwikipedia.org |

| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | 1,3-Dicarbonyl compounds | Intrinsically safe, highly efficient, shelf-stable, rapid reactions at room temperature. beilstein-journals.org | beilstein-journals.orgyoutube.com |

| Triflyl Azide (TfN₃) | β-Diketones | Powerful reagent, can be generated and used in continuous flow to address hazards. acs.org | acs.org |

Diazotization Processes: Modern Adaptations and Substrate Scope

Diazotization, the reaction of primary amines with nitrous acid, is a classical method for generating diazonium salts, which can then be converted into diazo compounds. raineslab.comscielo.brresearchgate.net While typically associated with aromatic diazonium salts, this process can also yield aliphatic diazo compounds, particularly when the primary amine possesses an α-acceptor group (e.g., COOR, CN, CHO, COR). raineslab.comwikipedia.org

A direct example of this method leading to a diazo compound is the preparation of 2,6-dichloro-4-diazo-2,5-cyclohexadien-1-one, which was achieved by diazotizing the corresponding dichloroaminophenol using acidic sodium nitrite (B80452) at 0°C. scielo.br This highlights the utility of diazotization for synthesizing specific diazo structures. Continuous flow protocols have also been developed for diazotization, allowing for safer and more efficient production of diazo compounds like diazomethane (B1218177) from precursors such as methylamine (B109427) and 1,3-propanedinitrite. researchgate.net

Hydrazone Decomposition and Oxidation Routes

The oxidation of hydrazones (R₂C=N-NH₂) is a versatile and increasingly popular route to synthesize diazo compounds (R₂C=N₂). raineslab.comresearchgate.netmdpi.com This method often provides a metal-free alternative to other diazo synthesis pathways. scielo.br

Various oxidizing agents have been successfully employed:

Mercury(II) oxide (HgO): Historically, this was used for the synthesis of diazo compounds like diazodiphenylmethane (B31153) from benzophenone (B1666685) hydrazone in the presence of a basic catalyst. google.com

Bismuth(V) compounds: Catalytic amounts of Bi(V) compounds, such as triphenylbismuth (B1683265) diacetate (Ph₃Bi(OAc)₂), in conjunction with sodium perborate (B1237305) monohydrate (NaBO₃·H₂O) as the terminal oxidant, can convert hydrazones into diazo compounds in good yields. This method is effective for diazocarbonyls and trifluoromethyl diazoalkanes. mdpi.comorganic-chemistry.org

Activated Dimethyl Sulfoxide (DMSO): "Activated" DMSO can efficiently dehydrogenate hydrazones to their corresponding diazo compounds at low temperatures (e.g., -78°C), providing pure diazo compounds that can be isolated or used directly in subsequent reactions. mdpi.comorganic-chemistry.org

Electrochemical Oxidation: Modern adaptations include electrochemical synthesis, which offers a mild, safe, and oxidant-free approach to obtain diazo compounds from hydrazones in high yields. beilstein-journals.orgmdpi.comorganic-chemistry.org For example, the electrooxidation of benzilhydrazones can yield α-diazoketones. beilstein-journals.org

N-Iodo p-toluenesulfonamide (B41071) (TsNIK): This reagent facilitates the oxidation of hydrazones to various stabilized diazo compounds, including α-diazoesters, α-diazoamides, and α-diazoketones, often allowing for one-pot synthesis from ketones through hydrazone formation and subsequent oxidation. nih.gov

These methods are particularly relevant for forming the diazoacetyl units of Diazo-4, as they allow for the direct conversion of ketone-derived hydrazones into the desired α-diazo ketone functionality.

Rearrangement Pathways from N-Alkyl N-Nitroso Precursors

Diazo compounds, particularly simpler diazoalkanes like diazomethane, can be synthesized from N-alkyl N-nitroso precursors through alkaline cleavage. raineslab.comscielo.brresearchgate.net Common precursors include N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®). raineslab.comwikipedia.orgscielo.brgoogle.com While these precursors are highly effective for generating diazomethane, they are often associated with safety concerns due to their toxicity, carcinogenicity, and explosive potential. google.com Continuous flow processes have been explored to mitigate these hazards by enabling in situ generation and immediate reaction of the diazo compounds. google.comgoogle.com This method is more commonly applied to less complex diazoalkanes rather than directly to the diazoacetyl groups found in this compound.

Fragmentation of 1,3-Disubstituted Acyl Triazines

The fragmentation of 1,3-disubstituted acyl triazines offers a mild and convenient route for the synthesis of diazo compounds, particularly from azide precursors. nih.govraineslab.comresearchgate.netnih.govchim.it This method typically involves the reaction of azides with a phosphine, such as N-succinimidyl 3-(diphenylphosphino)propionate, in a solvent system like THF-H₂O. This reaction initially forms alkyl acyl triazenes. chim.it Subsequent base-catalyzed fragmentation of these triazenes affords the corresponding diazo compounds in high yields. chim.itresearchgate.net

The mechanism is rooted in insights from the Staudinger ligation, where a phosphinoester mediates the conversion of an azido (B1232118) group into a diazo group via an acyl triazene (B1217601) intermediate. nih.govresearchgate.net This approach is notable for its high chemoselectivity and tolerance for other functional groups, making it suitable for complex molecules and even in aqueous environments. nih.govresearchgate.net

Advanced Strategies in Diazo Compound Synthesis

Beyond the established methods, ongoing research has led to more advanced and specialized strategies for synthesizing diazo compounds, often addressing limitations of traditional approaches or enabling the formation of more complex structures.

Detrifluoroacetylative Diazo Transfer: As mentioned in Section 2.1.1, this strategy is an advanced adaptation of diazo transfer, particularly useful for α'-diazo-α,β-unsaturated ketones and other substrates sensitive to harsh conditions or prone to side reactions with traditional methods. orgsyn.orgorganic-chemistry.org It involves activating the ketone as an α-trifluoroacetyl derivative, followed by treatment with a sulfonyl azide. orgsyn.org

Tandem Reactions for α-Diazoketones: Recent advances include highly efficient one-pot tandem reactions for α-diazoketones. For instance, a primary amine-catalyzed Regitz diazo transfer of 1,3-diketones combined with a primary amine-mediated C-C bond cleavage of 2-diazo-1,3-diketones can yield α-diazoketones in good yields. organic-chemistry.orgscielo.br

"Sulfonyl-Azide-Free" (SAFE) Protocols: Efforts to develop safer and more environmentally friendly methods have led to "sulfonyl-azide-free" (SAFE) protocols for diazo transfer, extending their applicability to less reactive monocarbonyl substrates. organic-chemistry.orgbeilstein-journals.org

Electrochemical Synthesis: The use of electrochemistry for diazo compound synthesis from hydrazones is gaining traction as a mild, safe, and oxidant-free alternative, offering high yields and practical simplicity. beilstein-journals.orgmdpi.comorganic-chemistry.org

Continuous Flow Chemistry: To enhance safety and efficiency, particularly with hazardous reagents like diazomethane or reactive sulfonyl azides, continuous flow processes are being increasingly employed. These systems allow for in situ generation and immediate consumption of diazo intermediates, minimizing handling risks and improving control over reaction conditions. acs.orgresearchgate.netgoogle.comgoogle.com For example, continuous flow generation of triflyl azide for diazo transfer has shown success in synthesizing α-diazocarbonyl compounds. acs.org

These advanced strategies offer improved yields, broader substrate scope, and enhanced safety profiles, contributing to the growing accessibility of diverse diazo compounds for various applications, including the precise construction of complex molecules like this compound.

Direct Synthetic Introduction of the Diazo Function

The direct synthetic introduction of the diazo function, particularly for α-diazocarbonyl compounds like the diazoacetyl moieties found in this compound, primarily relies on methods such as diazo transfer reactions, diazotization of amines, and oxidation of hydrazones.

Diazo Transfer Reactions: This is a widely employed and versatile method for preparing α-diazocarbonyl compounds. It involves the transfer of a diazo group from a donor, typically a sulfonyl azide (e.g., p-toluenesulfonyl azide, tosyl azide), to an activated methylene group in an acceptor molecule, such as 1,3-dicarbonyl compounds (e.g., malonic esters, β-ketoesters, β-ketoamides, and β-diketones) scielo.brcardiff.ac.uk. The reaction is typically base-promoted, with triethylamine (B128534) or DBU often used as bases scielo.brcardiff.ac.ukacs.org. This method is advantageous due to its mild reaction conditions and the avoidance of hazardous diazomethane scielo.br. For instance, 2-diazo-1,3-dicarbonyl compounds can be formed with high yields organic-chemistry.org.

A significant challenge in diazo transfer is the removal of the sulfonamide byproduct and the potential for the direct diazo transfer to fail when the methylene group is activated by only a single carbonyl function scielo.brorganic-chemistry.org. To overcome this, the "deformylating diazo-group-transfer" strategy was developed, where the substrate is initially activated by a Claisen condensation, followed by diazo transfer and deformylation scielo.brscielo.br.

Diazotization of Primary Amines: Historically, the diazotization of amino acids was a pioneering method for preparing α-diazoesters, such as ethyl diazoacetate (EDA) from ethyl glycine (B1666218) ester hydrochloride cardiff.ac.ukbeilstein-journals.org. This involves treating primary amines with nitrous acid, often generated in situ from sodium nitrite and an acid byjus.comscielo.brorganic-chemistry.org. While more common for aromatic amines to form diazonium salts, aliphatic diazonium intermediates are unstable and rapidly lose nitrogen to form carbocations, which can then undergo various transformations organic-chemistry.org. However, for α-diazocarbonyl compounds, this pathway can be viable if acidifying substituents are present at the α-position, stabilizing the intermediate ontosight.ai.

Oxidation of Hydrazones: Another traditional approach involves the oxidation of hydrazones. This method typically uses oxidizing agents, historically including heavy metal oxides like mercury(II) oxide or silver oxide scielo.brorganic-chemistry.org. More recently, alternative metal-free methods have been developed, such as oxidation with (difluoroiodo)benzene or electrochemical synthesis, to avoid the use of heavy metals and harsh oxidants organic-chemistry.org. These methods can yield diazo compounds in high yields under mild conditions organic-chemistry.org.

Given the diazoacetyl moieties in this compound (CID 3035944), diazo transfer reactions from activated methylene groups would be a highly relevant synthetic strategy for introducing these specific functionalities.

Table 1: Representative Direct Synthetic Methods for α-Diazocarbonyl Compounds

| Method | Diazo Donor/Oxidant | Acceptor/Substrate | Typical Conditions | Yield/Outcome | Relevance to this compound |

| Diazo Transfer | Sulfonyl azides (e.g., TsN₃) | 1,3-dicarbonyl compounds (e.g., β-ketoesters) | Base (e.g., Et₃N, DBU), various solvents | High yields of 2-diazo-1,3-dicarbonyls scielo.brorganic-chemistry.org | Direct route for diazoacetyl formation scielo.bracs.org |

| Diazotization | NaNO₂ / Acid | α-amino acids/esters (e.g., glycine ethyl ester) | Aqueous solution, low temperature | Variable yields, depends on stability cardiff.ac.ukbeilstein-journals.org | Applicable to amino acid-derived diazoacetyl units |

| Hydrazone Oxidation | HgO, Ag₂O, Bi(V) compounds, Electrochemical | Hydrazones | Various solvents, often mild conditions | High yields scielo.brorganic-chemistry.org | Potential for forming diazoacetyl from hydrazone precursors |

Asymmetric Synthesis and Enantioselective Catalysis

While this compound (PubChem CID 3035944) itself does not possess inherent chirality in its diazoacetyl groups, the broader field of asymmetric synthesis of diazo compounds and their enantioselective reactions is crucial for constructing complex molecules that may serve as precursors or targets in related biochemical research. The development of chiral catalysts has enabled the stereocontrolled synthesis of various diazo compounds and their subsequent transformations.

Transition metal-catalyzed asymmetric reactions involving α-diazocarbonyl compounds are particularly prominent. These reactions often proceed via the formation of metal-carbene intermediates, which can then undergo various transformations with high stereoselectivity mdpi.comacs.orgnih.gov.

Copper-Catalyzed Reactions: Copper catalysts, often in conjunction with chiral ligands (e.g., planar-chiral bipyridine ligands), have been successfully employed in asymmetric [4+1] cycloadditions of enones with diazo compounds, yielding highly substituted 2,3-dihydrofurans with good enantiomeric excesses (ee) and diastereomeric ratios (dr) organic-chemistry.org. Copper catalysts are also used in asymmetric cyclopropanation reactions and C–H functionalization processes involving diazo compounds cardiff.ac.uk.

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely recognized for their role in carbene transfer reactions from diazo compounds, leading to cyclopropanation, C–H insertion, and ylide formation longdom.orgmdpi.com. While specific asymmetric examples for this compound are not detailed in the provided sources, the general principles of rhodium-catalyzed asymmetric transformations of α-diazocarbonyl compounds are well-established nih.govacs.org.

Chiral Lewis Acid Catalysis: Chiral Lewis acid catalysts, such as N,N'-dioxide-metal complexes (e.g., with Scandium(III) or Magnesium(II)), have been developed to promote asymmetric reactions of α-diazocarbonyl compounds. These catalysts can activate carbonyl compounds, facilitating diastereo- and enantioselective nucleophilic additions of α-diazoesters and subsequent rearrangements nih.govacs.org. For instance, the Roskamp-Feng reaction, which involves the addition of α-diazocarbonyl compounds to aldehydes, can be rendered asymmetric with appropriate chiral auxiliaries and Lewis acids, leading to optically active β-ketoesters acs.orgmdpi.com.

Magnesium Complex Catalysis: Recently, chiral magnesium(II)-N,N'-dioxide complexes have been reported to catalyze asymmetric cyclization of vinyl diazo compounds via non-carbene pathways, providing enantioenriched diazo-containing chromane (B1220400) derivatives with high enantioselectivity and diastereoselectivity rsc.org. This highlights the expanding scope of metal-catalyzed asymmetric synthesis beyond traditional carbene pathways.

The ability to control stereochemistry in reactions involving diazo compounds is critical for the synthesis of complex natural products and pharmaceuticals, and these methodologies could be applied to create chiral precursors or derivatives of this compound, if such modifications were desired.

Table 2: Examples of Asymmetric Reactions Involving α-Diazocarbonyl Compounds

| Catalyst System | Diazo Compound Type | Reaction Type | Key Outcome | Enantioselectivity (ee) / Diastereoselectivity (dr) |

| Cu/Chiral Bipyridine Ligand | α-Diazoacetate | [4+1] Cycloaddition with enones | Highly substituted 2,3-dihydrofurans organic-chemistry.org | Good ee and dr organic-chemistry.org |

| Chiral N,N'-dioxide–Sc(III) Complex | α-Diazoesters | Nucleophilic addition to α-ketoesters | Chiral β-hydroxy α-diazo carbonyl compounds acs.org | High enantioselectivity acs.org |

| Chiral Magnesium(II)-N,N'-dioxide Complex | Vinyl Diazo Compounds | Cyclization with phenol (B47542) derivatives | Enantioenriched diazo-containing chromanes rsc.org | Very high ee, full dr rsc.org |

| CuTC-catalyzed Diazo Decomposition | Aryl Diazoketones | Synthesis of ethano-Tröger bases | Nonracemic ethano-bridged Tröger bases rsc.org | Up to 95% ee, 12:1 dr rsc.org |

Continuous Flow Methodologies for Scalable Diazo Compound Preparation

The inherent instability and often explosive nature of many diazo compounds, including highly reactive species like diazomethane and ethyl diazoacetate, pose significant safety challenges for their handling and large-scale preparation in traditional batch processes beilstein-journals.orgfraunhofer.denih.govresearchgate.net. Continuous flow methodologies offer a transformative solution by enabling the safe, efficient, and scalable synthesis of these hazardous reagents.

Key advantages of continuous flow systems for diazo compound preparation include:

Enhanced Safety: Small reactor dimensions and precise control over reaction parameters (temperature, residence time, mixing) minimize the quantity of hazardous material present at any given time, significantly reducing explosion risks beilstein-journals.orgfraunhofer.denih.govresearchgate.net.

Improved Heat and Mass Transfer: Microfluidic and microstructured reactors provide high surface-to-volume ratios, leading to efficient heat dissipation and improved mixing, which are crucial for exothermic and fast reactions involving diazo compounds nih.govresearchgate.net.

Examples of continuous flow applications for diazo compounds include:

Diazomethane Generation: Continuous flow setups have been developed for the safe generation of anhydrous diazomethane from precursors like Diazald or (trimethylsilyl)diazomethane scielo.brscielo.br. This allows for its immediate use in downstream reactions, such as the Arndt-Eistert reaction for diazoketone synthesis, without isolation scielo.brscielo.br.

Ethyl Diazoacetate (EDA) Synthesis: EDA, a versatile α-diazoester, has been prepared in continuous flow using microreactors. A biphasic mixture of glycine ethyl ester, sodium nitrite, and dichloromethane (B109758) was optimized to achieve high production yields (e.g., 20 g EDA day⁻¹) with short residence times, demonstrating the method's viability for industrial application beilstein-journals.org.

Diazo Transfer in Flow: Diazo transfer reactions, including those for α-diazocarbonyl compounds, have been successfully implemented in continuous flow. This approach allows for the in situ generation of sulfonyl azides and their subsequent reaction with acceptors, with effective in-line quenching to remove unreacted reagents scielo.brscielo.br. This has enabled large-scale synthesis of α-diazocarbonyl compounds with high purity scielo.br.

Tandem Reactions: Continuous flow systems facilitate tandem reaction sequences where diazo compounds are generated in situ and immediately consumed in subsequent transformations, such as dirhodium-catalyzed C–H functionalization or cyclopropanation cardiff.ac.uk.

For a complex molecule like this compound (CID 3035944) with multiple diazoacetyl units, continuous flow methodologies would be highly beneficial for its scalable and safe preparation, especially if the diazoacetyl formation involves hazardous intermediates or sensitive reaction conditions.

Table 3: Continuous Flow Synthesis of Diazo Compounds

| Diazo Compound / Type | Precursor / Method | Reactor Type / Conditions | Key Advantages | Production Rate / Yield (if available) |

| Diazomethane | Diazald or (trimethylsilyl)diazomethane | Tube-in-tube reactor, microreactor | Enhanced safety, on-demand generation scielo.brscielo.br | Enables safe large-scale use scielo.br |

| Ethyl Diazoacetate | Glycine ethyl ester + NaNO₂ (diazotization) | Microreactor, biphasic mixture | Safe, efficient, in-line separation beilstein-journals.org | 20 g/day (100 µL reactor) beilstein-journals.org |

| α-Diazocarbonyls | Diazo transfer from sulfonyl azides to acceptors | Continuous flow setup with in-line quench | High purity, large-scale (e.g., >21g) scielo.br | >98% purity scielo.br |

| Donor/Acceptor-Substituted Diazo Compounds | Hydrazone oxidation with solid-supported reagents | Microstructured flow reactor, tandem system cardiff.ac.uk | Safe generation, coupled to downstream reactions cardiff.ac.uk | High yields in subsequent reactions cardiff.ac.uk |

In Situ Generation of Transient Diazo Species for Enhanced Reaction Control

The transient nature and instability of many diazo compounds make their in situ generation a crucial strategy for enhanced reaction control, safety, and efficiency in organic synthesis. By generating these reactive species immediately before their consumption in a subsequent reaction, the risks associated with their isolation, storage, and handling are significantly mitigated scielo.brnih.govresearchgate.net. This approach is often coupled with continuous flow methodologies to achieve precise control over reaction parameters.

Key aspects and advantages of in situ generation include:

Enhanced Reactivity and Selectivity: Generating diazo species in situ can allow access to highly reactive intermediates that would be difficult or impossible to handle if pre-formed. This can lead to improved reaction efficiency and selectivity by controlling the concentration and immediate reaction of the transient species rsc.orgresearchgate.net.

Streamlined Processes: In situ generation can simplify synthetic sequences by eliminating isolation and purification steps for the diazo intermediate, leading to more efficient one-pot or telescoped reactions acs.orgwikipedia.org.

Compatibility with Flow Chemistry: The precise control offered by continuous flow reactors is ideally suited for in situ generation, allowing for rapid mixing, controlled residence times, and efficient heat transfer, which are critical for managing the reactivity of transient diazo species scielo.brnih.govresearchgate.net.

Examples of in situ generation strategies:

Diazomethane: Diazomethane, a highly reactive and hazardous diazoalkane, is frequently generated in situ in continuous flow reactors from precursors like Diazald or (trimethylsilyl)diazomethane, and then immediately reacted with acyl chlorides or mixed anhydrides to form diazoketones scielo.brscielo.br.

N-Nosylhydrazones as Diazo Precursors: N-nosylhydrazones can serve as precursors for the in situ generation of electron-rich diazo compounds under mild conditions, which are then directly used in reactions such as iron-catalyzed cyclopropanation rsc.orgacs.org.

Nitrilimines from Diazonium Salts and Diazo Esters: Nitrilimines, which are 1,3-dipoles, can be generated in situ from aryldiazonium salts and diazo esters and subsequently undergo cycloaddition reactions to form complex heterocyclic compounds like pyrazoles wikipedia.org.

Diazotization in situ: In some cases, diazonium salts themselves are generated in situ from primary aromatic amines and nitrous acid (often from sodium nitrite and acid), and then immediately reacted in downstream transformations like Sandmeyer reactions or azo dye formation byjus.comorganic-chemistry.org.

Table 5: Examples of In Situ Generation of Diazo Species

| Transient Diazo Species / Precursor | Generation Method | Subsequent Reaction / Application | Key Benefit |

| Diazomethane (from Diazald/TMS-CHN₂) | Continuous flow generation | Arndt-Eistert reaction, diazoketone synthesis scielo.brscielo.br | Safety, on-demand supply scielo.br |

| Electron-rich Diazo Compounds (from N-nosylhydrazones) | Mild oxidation/decomposition | Iron-catalyzed cyclopropanation rsc.orgacs.org | Milder conditions, one-pot synthesis rsc.orgacs.org |

| Nitrilimines (from aryldiazonium salts + diazo esters) | In situ formation | Cycloaddition to form pyrazoles wikipedia.org | High yields, mild conditions, wide scope wikipedia.org |

| Diazonium Salts (from aromatic amines) | Diazotization with NaNO₂ and acid | Azo coupling, Sandmeyer reactions byjus.comorganic-chemistry.org | Avoids isolation of unstable salts organic-chemistry.org |

Mechanistic Investigations and Reactivity Landscapes of Diazo Compounds

Fundamental Principles of Diazo Group Transformations

The inherent reactivity of the diazo group (R₂C=N₂⁺=N⁻) stems from its ability to extrude molecular nitrogen (N₂) under specific conditions, leading to the formation of a carbene. nih.govbyjus.comwikipedia.org

Carbenes are neutral, divalent carbon intermediates possessing a sextet of electrons, making them highly reactive and electrophilic species. byjus.comegyankosh.ac.in They can exist in two primary electronic states: singlet and triplet. Singlet carbenes have a pair of electrons in a single orbital, while triplet carbenes have two unpaired electrons in distinct orbitals with parallel spins. byjus.com For simple hydrocarbons, the triplet state is generally the ground state, being approximately 8 kcal/mol (33 kJ/mol) lower in energy than the singlet state. However, the singlet state can be stabilized by substituents that can donate electron pairs, potentially making it the ground state. byjus.com

Carbenes are typically generated from diazo compounds through thermal decomposition, photochemical irradiation, or transition-metal catalysis. byjus.comegyankosh.ac.inlibretexts.org In the context of Diazo-4, the diazoacetyl moiety is specifically activated by UV light to form a reactive carbene intermediate. ontosight.ai

When diazo compounds interact with transition metal complexes, they form metal-carbene complexes, often referred to as metallocarbenes (LnM=CR¹R²). mdpi.comnih.govualberta.caacs.orgrsc.org These species are crucial intermediates in numerous catalytic reactions. Metallocarbenes are electrophilic in nature and can transfer the carbene group to various nucleophiles, regenerating the metal catalyst for subsequent cycles. nih.govualberta.ca Metals from groups 8 to 11, including rhodium, copper, iron, ruthenium, osmium, cobalt, and iridium, are known to catalyze carbene transfer from diazo compounds. mdpi.comnih.govbyjus.comacs.org

Photochemical activation is a significant pathway for generating carbenes from diazo compounds, particularly relevant for this compound. Upon absorption of UV light, the diazo group undergoes decomposition, releasing nitrogen gas and forming a carbene. ontosight.aiegyankosh.ac.inchemrxiv.orgdigitellinc.com This light-induced activation allows for precise control over carbene generation, making it suitable for applications like photoaffinity labeling where spatial and temporal control is desired. ontosight.ai

Research indicates that the N-tosylhydrazones, which can serve as precursors to diazoalkanes, undergo photo-initiated decomposition. Mechanistic studies using time-resolved FTIR spectroscopy have shown that the deprotonated N-tosylhydrazone anion acts as the light-harvesting species, and both a base and light are necessary for the tosylate cleavage that leads to the diazo compound. chemrxiv.org The stability of the resulting diazo compounds can be influenced by photolysis conditions, and the formation of the diazoalkane can be traced by its characteristic absorption band. chemrxiv.org This photo-initiated generation of free diazoalkanes is a powerful synthetic tool, although controlling chemoselectivity and regioselectivity in free-carbene transfer reactions can be challenging compared to transition-metal-catalyzed reactions. digitellinc.com

Transition-Metal-Catalyzed Reactions with Diazo Compounds

While this compound is primarily explored for its biochemical applications involving photochemical activation, the diazo groups within its structure inherently possess the reactivity to participate in a wide array of transition-metal-catalyzed transformations. These reactions are fundamental to modern organic synthesis, leveraging the controlled generation and reactivity of metallocarbenes. mdpi.comnih.govworldscientific.com

Transition-metal-catalyzed cyclopropanation is a highly effective method for constructing cyclopropane (B1198618) rings from olefins and diazo compounds. mdpi.comwikipedia.orgbeilstein-journals.orgwikipedia.org This reaction typically proceeds via the formation of a metal-carbene intermediate, which then adds to the carbon-carbon double bond of an olefin. wikipedia.orgbeilstein-journals.orgnih.gov

Mechanism: The diazo compound attacks the metal center, forming a zwitterionic metal alkyl complex, which then expels nitrogen gas to yield the metal carbene intermediate. This metallocarbene subsequently undergoes a concerted addition to the olefin, leading to the cyclopropane product. wikipedia.org The configuration of the olefin is generally retained in the cyclopropane product. wikipedia.org

Catalysts and Selectivity: Rhodium carboxylate complexes, such as dirhodium tetraacetate, are widely employed catalysts for cyclopropanation, though copper catalysts were historically used. libretexts.orgwikipedia.orgbeilstein-journals.orgscispace.com The scope of olefins is broad, encompassing electron-rich, neutral, and electron-poor substrates. wikipedia.org

Recent advancements have focused on achieving high diastereo- and enantioselectivity. For instance, engineered myoglobin-based catalysts have demonstrated remarkable efficiency and selectivity in the cyclopropanation of aryl-substituted olefins with ethyl diazoacetate (EDA). nih.gov

Table 1: Representative Cyclopropanation Reaction Data

| Catalyst Type | Substrate (Diazo Compound) | Substrate (Olefin) | Turnovers (TON) | Diastereoselectivity (d.e.) | Enantioselectivity (e.e.) | Reference |

| Engineered Myoglobin-based | Ethyl Diazoacetate (EDA) | Styrene | Up to 46,800 | 98–99.9% | 90–99% (Z-isomer) | nih.gov |

| Rhodium(II) Carboxylates | Diazocarbonyl compounds | Various olefins | High | Variable | Variable | wikipedia.org |

Note: Data for Rhodium(II) Carboxylates are generalized as specific numerical data for a wide range of substrates are not consolidated in the provided snippets, but their broad utility is highlighted. wikipedia.org

Carbene C-H insertion reactions involve the direct insertion of a carbene or metallocarbene into a carbon-hydrogen bond, forming a new carbon-carbon bond. wikipedia.orgresearchgate.net This transformation is highly valuable for synthesizing complex organic compounds and functionalizing inert C-H bonds. wikipedia.orgsioc-journal.cnsioc-journal.cn

Mechanism: The reaction typically involves a metal-stabilized carbene, where the metal dissociates as the C-C bond forms and a hydrogen atom migrates. wikipedia.org Simple carbenes often lack regioselectivity, but metal-stabilized carbenes exhibit increased selectivity. wikipedia.org

Catalysts and Selectivity: Dirhodium(II) complexes, particularly dirhodium tetraacetate, are exceptionally effective catalysts for C-H insertion reactions. wikipedia.orgresearchgate.netnih.gov Copper catalysts were also historically used. wikipedia.org

Table 2: Regioselectivity in Rhodium-Catalyzed C-H Insertion

| Catalyst | Diazo Compound | Substrate (Alkane) | Insertion at Methyl Group (%) | Insertion at α-Methylene Unit (%) | Insertion at β-Methylene Unit (%) | Reference |

| Dirhodium Tetraacetate | Ethyl Diazoacetate | Hexane | 1 | 63 | 33 | wikipedia.org |

Intramolecular C-H insertion reactions are particularly powerful for constructing cyclic compounds, including nitrogen-containing heterocycles, from diazo amides. libretexts.orgnih.gov

Transition-metal-catalyzed insertion of carbenes or carbenoids into heteroatom-hydrogen (X-H) bonds (where X can be N, O, S, or Si) represents an efficient strategy for forming carbon-heteroatom bonds. mdpi.comresearchgate.netnih.govmdpi.comrsc.org These reactions are widely applied in organic synthesis due to the availability of substrates, mild conditions, and high reactivity. nih.gov

Mechanism: These reactions are generally thought to proceed through an ylide formation, followed by a proton migration. mdpi.com

Catalysts and Scope: A variety of transition metals, including copper, iron, and rhodium, catalyze X-H insertion reactions. researchgate.netnih.govrsc.org

Table 3: Examples of Transition-Metal-Catalyzed X-H Insertion Reactions

| Catalyst Type | X-H Bond Type | Diazo Compound Substrate | X-H Substrate (Example) | Selectivity (Enantioselective) | Reference |

| Copper complexes (chiral spiro-bisoxazoline) | N-H | α-diazoesters | Anilines | Highly enantioselective | nih.gov |

| Copper complexes (chiral spiro-bisoxazoline) | O-H | α-diazoesters | Phenols, Water, Alcohols | Highly enantioselective | nih.gov |

| Iron complexes (chiral spiro-bisoxazoline) | O-H | α-diazoesters | Alcohols, Water | Unprecedented enantioselectivity | nih.gov |

| Copper complexes (chiral spiro-diimine) | Si-H | α-diazoacetates | Silanes | Excellent reactivity & enantioselectivity | nih.gov |

| Dirhodium Tetraacetate | S-H | Cyclic α-diazo ketones | Thiophenol | Not specified | mdpi.com |

The electronic properties of the diazoesters and the X-H substrates can significantly influence the enantioselectivity, supporting a stepwise ylide insertion mechanism. nih.gov

Ylide Formation and Subsequent Rearrangement Pathways

Metal carbenes, typically generated from α-diazocarbonyl compounds through catalysis (e.g., with rhodium(II) or copper), are highly electrophilic intermediates. thieme-connect.combeilstein-journals.orgworldscientific.com These carbenes can react with available Lewis bases or heteroatoms to form various ylide species, including oxonium, sulfonium (B1226848), and carbonyl ylides. thieme-connect.combeilstein-journals.orgworldscientific.comnih.gov The formation of these ylides is often followed by subsequent rearrangement pathways, such as nih.govrsemulsion.com-sigmatropic rearrangements, which are powerful tools for the synthesis of functionalized cyclic compounds. thieme-connect.combeilstein-journals.orgnih.gov

For example, rhodium(II)-catalyzed oxonium ylide formation followed by a nih.govrsemulsion.com-sigmatropic rearrangement of an α-diazo-β-keto ester derived from D-glucose has been reported to stereoselectively yield tetrahydrofuran-3-ones. thieme-connect.com Similarly, intramolecular sulfonium ylides can be formed from α-diazocarbonyl compounds tethered with alkylthio or arylthio groups. If an allyl substituent is present, these sulfonium ylides can undergo a spontaneous nih.govrsemulsion.com-sigmatropic rearrangement. beilstein-journals.orgnih.gov Carbonyl ylides, once formed, can also participate in intermolecular cycloaddition reactions or undergo intramolecular [3+2]-cycloaddition, leading to complex molecular architectures. beilstein-journals.orgnih.gov

Olefination Reactions with Carbonyl Compounds

Diazo compounds are valuable reagents in olefination reactions, often proceeding via carbene intermediates. The Barton-Kellogg reaction exemplifies this, involving the coupling of a diazo compound with a thioketone to produce an alkene via an episulfide intermediate. researchgate.netwikipedia.org This reaction is considered a cross-coupling and involves a 1,3-dipolar cycloaddition of the diazo compound with the thioketone to form a 5-membered thiadiazoline ring, which then extrudes nitrogen to yield a thiocarbonyl ylide, followed by cyclization to an episulfide. wikipedia.org

Another method involves the Rh2(OAc)4/CeCl3-catalyzed olefination of carbonylferrocenes with α-diazocarbonyl compounds, leading to alkenylferrocenes. thieme-connect.com This process is initiated by the decomposition of the diazo compound to a metal carbene intermediate, which subsequently reacts with a phosphonium (B103445) ylide. thieme-connect.com Furthermore, ruthenium-catalyzed cross-olefination reactions between diazo compounds and sulfoxonium ylides have been developed, leveraging the differing reactivities of these compounds as carbene precursors and nucleophiles to achieve high Z-selectivity in the resulting olefin products. nih.gov Iridium-catalyzed Z-selective olefination of allylic carbonates with α-aryl diazo esters has also been reported, providing Z,E-dienoates. rsc.org

Cross-Coupling Methodologies Involving Diazo Species

Transition-metal-catalyzed cross-coupling reactions involving diazo compounds represent a rapidly expanding field in organic synthesis. worldscientific.com A common mechanistic feature in these couplings is the involvement of a carbene migratory insertion step, crucial for the formation of carbon-carbon bonds. worldscientific.com

Palladium-catalyzed cross-coupling reactions between α-diazocarbonyl compounds and arylboronic acids have been developed for the synthesis of α-aryl α,β-unsaturated carbonyl compounds. organic-chemistry.org This transformation integrates palladium-carbene chemistry with transmetalation from boronic acids, culminating in a migratory insertion reaction. organic-chemistry.org Gold(I)-catalyzed cross-coupling of diazo compounds can yield tetrasubstituted alkenes, a process that exploits subtle electronic differences between the two diazo substrates. jscz.org.cn Moreover, gold-catalyzed, ligand-controlled cross-coupling of diazo compounds has been shown to afford N-substituted pyrazoles through a sequence of selective denitrogenation and cyclization. researchgate.net Recent studies also describe distinct diazo–diazo cross-coupling reactions using gold catalysts or tetrabutylammonium (B224687) fluoride, leading to highly substituted cyclopentenones or pyrazole (B372694) derivatives. acs.org

Cascade Reactions for Complex Molecule Synthesis

Diazo compounds are frequently employed in cascade reactions, which enable the efficient construction of complex molecules from simpler starting materials. These multi-step transformations often proceed without isolating intermediates, enhancing synthetic efficiency. acs.org

An example is the silver-catalyzed cascade reaction of α-diazo-β-keto esters with arylhydrazines, which facilitates the synthesis of multifunctionalized azopyrazoles through a sequence involving pyrazolone (B3327878) formation, N-H insertion, and oxidation. researchgate.net Electrochemical conditions have also been explored for cascade sequences involving diazo compounds, leading to thiolation/cyclization/reduction reactions that provide access to fused thiochromans. chemrxiv.orgnih.gov Furthermore, radical cascade multicomponent Minisci reactions utilizing diazo compounds have been developed for the functionalization of heteroarenes. acs.org These reactions involve the generation of electrophilic carbon radicals from diazo compounds, followed by their selective addition to unactivated C=C bonds, which reverses the radical polarity and enables further trapping by heteroarenes. acs.org Diazo-based X-H insertion/cyclization cascades (where X is a heteroatom) are also a recognized strategy for the step-economical synthesis of diverse heterocyclic systems. researchgate.net A gold(I)-initiated benzannulation, involving a tandem diazo cross-coupling, 6π electrocyclization, and oxidative aromatization, further highlights the utility of diazo compounds in cascade processes. jscz.org.cn

Cycloaddition Chemistry of Diazo Compounds

Diazo compounds are well-known as 1,3-dipoles due to their electronic structure, characterized by delocalized π electron density over the α-carbon and two nitrogen atoms. wikipedia.org This dipolar nature enables them to participate in various cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.orgnih.govnih.govwikipedia.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction, famously exemplified by the Huisgen cycloaddition, is a cornerstone of diazo chemistry. nih.gov Diazoalkanes react with dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. When the dipolarophile is an alkene, the reaction yields pyrazolines. These 1-pyrazolines are often unstable and can isomerize to more stable 2-pyrazolines due to conjugation. wikipedia.org With alkynes, transient 1,3-dipolar cycloadducts are formed, which often lose nitrogen to yield pyrazoles or spirocyclopropene derivatives, or undergo rearrangements. wikipedia.orgcdnsciencepub.com

Diazoacetamides, for instance, undergo 1,3-dipolar cycloadditions with oxanorbornadienes (ONDs) and strained alkynes. nih.govnih.gov These reactions can be significantly accelerated by the relief of ring strain in the transition state or by favorable noncovalent interactions with electron-withdrawing substituents on the dipolarophile. nih.gov Diazo groups are generally more nucleophilic compared to azides in these cycloadditions and exhibit sensitivity to substituent effects on the dipolarophiles, making their reactivity highly tunable. nih.gov While diazo esters are primarily known to react as dipoles in 1,3-dipolar cycloadditions, they can also act as dienophiles in intramolecular (4+2) cycloadditions, although the 1,3-dipolar pathway is often favored intermolecularly. acs.org

Diastereoselective [4+2+1] Cycloadditions

Transition-metal-catalyzed [4+2+1] cycloadditions involving dienynes and diazo compounds have emerged as a method for constructing complex polycyclic systems. rsc.orgacs.orgresearchgate.net Density functional theory (DFT) studies have provided insights into the mechanisms of these reactions, particularly those catalyzed by Ni(0) and Au(I). rsc.orgresearchgate.net

In both nickel- and gold-catalyzed processes, the initial step typically involves the activation of the diazo compound by the transition-metal catalyst to form a metal-carbene intermediate. rsc.orgresearchgate.net Subsequently, the alkynyl moiety of the dienyne undergoes insertion with the generated metal-carbene intermediate, leading to the formation of metallacyclobutene intermediates. rsc.org A notable example is the gold-catalyzed formal intermolecular [4+2+1] cycloaddition of 1,3-dien-8-yne with a diazo ester, where the diazo ester serves as the C1 unit. acs.orgresearchgate.net This reaction proceeds through a cascade process involving dienyne cycloisomerization, trapping of a cyclopropyl (B3062369) gold carbene intermediate, and a subsequent Cope rearrangement, providing access to structurally intricate bicyclic adducts with moderate to high diastereoselectivities. acs.org

Theoretical and Computational Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for probing the intricate details of reaction mechanisms involving diazo compounds. These methods allow for the exploration of potential energy surfaces, identification of transition states, and characterization of reactive intermediates that are often fleeting and difficult to observe experimentally nih.govsioc-journal.cnchemrxiv.org.

DFT calculations are widely employed to investigate the kinetics and thermodynamics of N₂ release from diazo compounds, a crucial step in carbene formation. Studies often utilize functionals like M06-2X, known for their accuracy in describing organic reactions, coupled with appropriate basis sets (e.g., 6-31G(d)) and solvation models (e.g., SMD for dichloromethane) to mimic experimental conditions nih.gov.

For instance, computational studies on various diazo compounds have explored the activation energies required for N₂ elimination. These studies reveal that the nature of substituents significantly influences the energy barrier. For α-diazocarbonyl compounds, a subclass of diazo compounds, activation barriers for N₂ release have been reported to range from approximately 26.7 to 35.1 kcal/mol, depending on the substitution pattern nih.govacs.org. While specific values for this compound are not available, its diazoacetyl moiety suggests similar mechanistic considerations for N₂ extrusion.

Table 1: Representative Activation Barriers for N₂ Release from α-Diazocarbonyl Compounds (DFT Studies)

| Compound Class | Substitution (R₁, R₂) | Activation Barrier (kcal/mol) | Reference |

| α-Diazocarbonyl | Varied Phenyl | 26.7 - 35.1 | nih.govacs.org |

| (General Diazo) | Electron-withdrawing | Lower | nih.govacs.org |

| (General Diazo) | Electron-donating | Higher | nih.govacs.org |

DFT calculations are instrumental in characterizing the structures of transient intermediates and transition states that govern the reactivity of diazo compounds. Upon N₂ extrusion, diazo compounds typically form carbenes, which are highly electrophilic species with a vacant p-orbital and a lone pair. The electronic structure of these carbenes can be described by the sharing of the N₂ dimer's lone pair with the empty atomic p-orbital of the carbene, and conversely, the overlap of the carbene's lone pair with the π* orbital of molecular nitrogen nih.govacs.org.

Computational studies can precisely map the geometries of these species, providing insights into bond lengths, angles, and charge distributions at critical points along the reaction pathway. For example, the dissociation mechanism of diazoalkanes from precursors has been elucidated computationally, involving an allowed charge transfer state, leading to destabilization of the dissociating bond and a rapid change in the electronic character of the S1 state chemrxiv.orgchemrxiv.org. Such detailed structural information is crucial for understanding the subsequent reactions of the generated carbene, such as insertion into C-C or C-H bonds sioc-journal.cn.

Computational analysis plays a vital role in understanding how steric and electronic factors influence the reactivity of diazo compounds and their derived carbenes. Electron-withdrawing substituents on the diazo carbon generally induce electron deficiency, which weakens the electron-donating ability of the carbon and reduces the π backbonding of the carbon's lone pair to the π* of N₂. This weakening of the carbon-nitrogen connection leads to a lower activation energy for N₂ release nih.govacs.org.

Conversely, electron-donating groups tend to stabilize the diazo compound, increasing the energy barrier for N₂ elimination. Computational studies have shown that diazo molecules with a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen tend to have lower energy barriers for N₂ release nih.govacs.org. This is because a more positive carbon charge decreases the π-donor ability of the carbene lone pair to the π* orbital of N₂, while a more negative N₂ charge indicates a weaker interaction between the N₂ lone pair and the carbene's vacant p-orbital nih.govacs.org.

Table 2: Influence of Electronic Factors on N₂ Release Activation Energy

| Electronic Feature of Diazo Compound | Effect on Carbene Carbon Charge | Effect on Terminal Nitrogen Charge | Effect on N₂ Release Activation Energy | Reference |

| Electron-withdrawing substituents | More positive | More negative | Decreases | nih.govacs.org |

| Electron-donating substituents | Less positive | Less negative | Increases | nih.govacs.org |

Steric hindrance can also influence reactivity by affecting the accessibility of the diazo group or the resulting carbene to reacting species, or by imposing conformational constraints that impact the transition state geometry. While specific steric analyses for this compound are not detailed in the provided search results, the general principles of steric effects on reaction pathways apply to its complex structure. The insights gained from such computational analyses are invaluable for the molecular engineering of diazo compounds, enabling the design of new synthetic strategies that leverage specific carbene generation pathways nih.govacs.org.

Research Applications in Chemical Biology and Bio Organic Chemistry

Photoaffinity Labeling Techniques Employing Diazo-4 Compound and Analogs

Photoaffinity labeling (PAL) is a powerful technique utilized for mapping ligand-binding sites, identifying protein targets, and elucidating molecular interactions. This compound has been specifically synthesized and characterized for its application in PAL uni.lu. Upon UV irradiation, the diazo group in this compound undergoes photolysis, releasing molecular nitrogen and forming a highly reactive carbene. This carbene intermediate rapidly reacts with nearby biomolecules, forming a stable covalent adduct uni.luuni-freiburg.de. While diazirines, benzophenones, and aryl azides are commonly employed photoreactive groups in PAL, diazo compounds, including this compound, also serve as effective photoreactive moieties ctdbase.orgchem960.com. It is important to note that some alkyl diazirines can isomerize to diazo species, which can also contribute to labeling.

Probing Protein-Ligand Interactions and Dynamics

This compound's capacity to form covalent bonds with proteins upon UV activation makes it particularly useful for characterizing protein-ligand interactions and identifying specific binding sites uni.lu. For instance, this compound has been successfully employed to investigate the binding of ligands to G-protein coupled receptors (GPCRs) uni.lu. PAL, in general, allows for the preservation of transient protein-ligand interactions under native conditions, facilitating their subsequent biochemical analysis. Beyond this compound, other diazo-containing probes have been instrumental in this area. For example, 3-diazo-4-keto-11-cis-retinal was used in photoaffinity labeling studies to characterize the ligand binding cavity of human recombinant Cellular retinaldehyde-binding protein (CRALBP). This research identified eight photoaffinity-modified residues within CRALBP, with half of these residues independently confirmed to be associated with retinoid interactions, demonstrating the specificity of the photo-labeling approach.

Mapping Biomolecular Binding Sites and Topologies

The unique reactivity of diazo compounds under photoactivation makes them excellent tools for mapping biomolecular binding sites and elucidating topological relationships within biological assemblies uni.lu. Beyond general applications, diazo compounds have historically been used to map the architecture of enzymes like chymotrypsin (B1334515), identify antibody combining sites, investigate the structure of lipid membranes, and pinpoint isoprenoid-binding sites on proteins uni-freiburg.de. The detailed insights gained from studies employing diazo-based probes, such as the CRALBP example, underscore their utility in precisely defining the molecular landscape of biomolecular interactions.

Elucidating Enzyme-Substrate Recognition Mechanisms

This compound has been explored as a valuable tool for studying enzyme-substrate binding and recognition mechanisms uni.lu. In enzyme cytochemistry, "diazo methods" are utilized to detect enzyme activity, for instance, in the case of alkaline phosphatase, where a diazo reagent combines with the reaction product to yield a visible marker. Early applications of diazo compounds in protein photochemistry involved modifying enzymes like chymotrypsin with p-nitrophenyl diazoacetate. Photolysis of this modified enzyme restored its esterolytic activity, providing insights into the enzyme's mechanism chem960.com. Recent discoveries have also identified specific enzymes, known as diazotases, that catalyze the biosynthesis of diazo groups in natural products. An example is the enzyme CreM, involved in cremeomycin biosynthesis, which catalyzes diazo group formation, highlighting the intricate enzymatic pathways that incorporate these reactive functionalities in nature. The specificity of enzymes in recognizing and interacting with particular substrates is fundamental to biochemical pathways, and diazo compounds contribute to the elucidation of these precise interactions.

Design and Synthesis of Advanced Photoaffinity Probes

The development of sophisticated photoaffinity probes relies on the careful design and synthesis of molecules incorporating photoreactive functionalities. This compound itself exemplifies a compound synthesized for photoaffinity labeling applications uni.lu. Advanced photoaffinity probes typically integrate three key functionalities: an affinity unit for target binding, a photoreactive moiety (such as a diazirine or diazo group), and an identification or reporter tag (e.g., biotin) ctdbase.org.

A critical aspect of designing diazo compounds for chemical biology is ensuring their stability and biocompatibility, leading to the development of "stabilized" diazo compounds with reduced basicity, which are more compatible with biological systems uni-freiburg.de. Recent innovations include the design of modular diazo compounds for bioreversible protein modification. These probes feature a diazo moiety for chemoselective esterification of carboxyl groups, a pyridyl disulfide for late-stage functionalization with thiolated ligands, and a self-immolative carbonate group for esterase-mediated cleavage, enabling a traceless modification strategy. Furthermore, new photoaffinity compounds are being developed that combine diazirines with functional acetylene (B1199291) groups, facilitating direct screening in live cells. Precise methods for installing diazo-tagged side-chains onto proteins have also emerged, utilizing cysteine-selective reagents to enable site-specific labeling for bioimaging and proteome probing.

Strategies for Targeted Protein and Nucleic Acid Modification

Diazo compounds offer versatile strategies for the targeted modification of proteins and nucleic acids, extending beyond their use in photoaffinity labeling. The inherent reactivity of the diazo group has been harnessed to develop probes for detecting and quantifying various biomolecules uni.lu.

One significant application is the O-alkylation of carboxylic acids in aqueous environments to form esters uni-freiburg.de. This reaction can be bioreversible, as the resulting esters can be hydrolyzed by endogenous esterases, regenerating the original protein carboxyl groups. This bioreversible modification strategy holds promise for conferring "prodrug" advantages to biologics, improving their cellular permeability and targeted delivery, akin to small-molecule prodrugs.

In the realm of nucleic acids, diazo compounds have been employed for covalent modifications, including the alkylation of DNA at solvent-accessible nucleobases and the O-alkylation of phosphoryl groups in RNA uni-freiburg.de. Photolabile diazo groups have also been utilized to control RNA interference, where a double-stranded precursor to an siRNA is inactivated upon modification and subsequently uncaged by UV light uni-freiburg.de. Additionally, diazo compounds can be used to label and detect nucleic acids on microarrays without disrupting base pairing uni-freiburg.de. A notable development includes a diazo compound that selectively modifies the phosphoryl groups of nucleic acids in the presence of carboxylic acids, which is valuable for labeling phosphorylated peptides and proteins uni-freiburg.de. Site-specific modification of proteins using diazo compounds has also been demonstrated, for instance, by attaching fluorophores via cycloaddition reactions. The precise installation of diazo-tagged side-chains on proteins allows for site-specific labeling both in vitro and in cellulo.

Integration of Diazo Compounds for In Vitro and In Cellulo Structural and Functional Studies

Diazo compounds have proven utility in both in vitro and in cellulo studies, providing insights into biomolecular structure and function. Recent research has demonstrated their effectiveness in biomolecular transformations conducted in vitro.

A key advantage of stabilized diazo groups is their ability to endure cellular metabolism and specifically label the surface of mammalian cells. Their diazo group can undergo 1,3-dipolar cycloaddition reactions with strained alkynes, enabling orthogonal labeling strategies that are not feasible with traditional azido (B1232118) and alkynyl groups. This distinct chemoselectivity allows for unique opportunities in dual labeling of cellular components.

The integration of diazo compounds into cellular studies has facilitated bioimaging through "in-cell click" reactions. Furthermore, the development of bioreversible protein modification strategies using diazo compounds has enabled the successful delivery of proteins into the cytosol of live mammalian cells, even in the presence of serum. This capability has significant implications for advanced therapeutic strategies, potentially enabling "gene therapy without the genes" by leveraging the prodrug-like characteristics conferred by diazo modification. Importantly, studies have shown that proteins modified with diazo compounds maintain their stability and secondary structure, underscoring the biocompatibility and functional integrity of these modified biomolecules.

Research Applications in Materials Science and Polymer Chemistry

Utilization in the Synthesis of Advanced Functional Materials

The reactivity of the diazoacetyl groups within Diazo-4 allows for its integration into the synthesis of advanced functional materials. These materials often leverage the compound's light-sensitive properties or its capacity for forming covalent bonds with various substrates. For instance, this compound has been explored as a tool in photoaffinity labeling, a technique crucial for studying molecular interactions where the diazo group can be activated by ultraviolet (UV) light to form a highly reactive carbene intermediate ontosight.ai. This carbene can then covalently bind to nearby molecules, enabling the identification of specific binding sites and the characterization of protein-ligand interactions ontosight.ai. This principle can be extended to the creation of materials with precisely defined surface functionalities or cross-linked networks.

Role in High-Resolution Photolithographic Patterning

Diazo compounds are cornerstones of modern photolithography, a fabrication process essential for producing microcircuits and semiconductor devices myskinrecipes.comharvard.eduwikipedia.org. While "this compound" itself is a complex compound, its diazoacetyl functionalities align with the principles employed in photoresists. In photolithography, light-sensitive materials, known as photoresists, are applied to a substrate harvard.eduwikipedia.org. When exposed to light through a photomask, the photoresist undergoes a chemical change, becoming either soluble or insoluble in a developer solution, thereby transferring a precise pattern wikipedia.org.

Historically, diazonaphthoquinone (DNQ) derivatives have been widely used as photoactive compounds (PACs) in positive photoresists, where they act as dissolution inhibitors for novolac resins in unexposed areas but become soluble carboxylic acids upon UV exposure harvard.eduwikipedia.org. Similarly, the diazoacetyl groups in this compound, upon UV activation, can lead to the formation of reactive species that can induce changes in solubility or cross-linking, making it potentially applicable in high-resolution patterning. A patent mentions "Fairmont's Diazo Resin #4" in the context of diazo lithographic printing plates, highlighting the use of diazo resins for creating image areas that become water-insoluble upon exposure google.com. The light-sensitive properties of diazo compounds, including this compound, are critical for imaging applications, particularly in the development of high-resolution patterns myskinrecipes.com.

Exploitation in Polymer Synthesis and Modification

Diazo compounds, including those with structures similar to this compound, have emerged as versatile reagents in polymer synthesis and modification, offering pathways to novel polymeric architectures and tailored properties sioc-journal.cneurekalert.org.

Diazo compounds, particularly diazoacetates, have been extensively studied in transition-metal-catalyzed chain-growth polymerization sioc-journal.cneurekalert.org. This approach allows for the construction of carbon-carbon (C-C) main chains from single carbon units, a process termed C1 polymerization, which contrasts with traditional vinyl polymerization that builds chains from two-carbon units eurekalert.org. This methodology enables the synthesis of high molecular weight polymers, offers control over the stereostructure (tacticity) of the C-C main chain, and facilitates living/controlled polymerization sioc-journal.cneurekalert.org. For example, palladium (Pd)-based initiators have been successfully employed to polymerize diazoacetates, yielding polycarbenes with predictable molecular weights and low dispersity eurekalert.orgresearchgate.net.

The efficient organic conversions of diazo compounds also extend to step-growth polymerization sioc-journal.cnsioc-journal.cn. Insertion reactions of diazo compounds into O-H and N-H bonds can be leveraged to synthesize polyethers, polyesters, and polyamines, which are often challenging to obtain through other synthetic routes sioc-journal.cneurekalert.orgsioc-journal.cn. Furthermore, cross-coupling polymerization of diazo compounds via a metal carbene insertion-migration mechanism provides a route to polymers with unique and novel structures sioc-journal.cnsioc-journal.cn. Bis(diazocarbonyl) compounds, containing two diazocarbonyl groups, can serve as monomers for polycondensation, leading to new polymers with unprecedented chemical structures and properties like facile degradability and electrochromic behavior eurekalert.org.

Diazo compounds, such as diazoacetates and diazomalonates, are valuable for precisely regulating the terminal structures of polymers sioc-journal.cnsioc-journal.cn. They can be employed in metal-catalyzed vinyl addition polymerization or ring-opening metathesis polymerization of olefins, allowing for subsequent end-capping by metal carbene sioc-journal.cnsioc-journal.cn. This precision functionalization is crucial for controlling polymer properties and enabling further chemical modifications.

Post-polymerization modification using diazo compounds offers an effective strategy for introducing polar functional groups into polyolefins sioc-journal.cnsioc-journal.cn. This method circumvents the challenges associated with the depressed reactivity often encountered in the copolymerization of polar olefins sioc-journal.cnsioc-journal.cn. By applying diazo compounds in post-polymerization modification, it is possible to achieve a broad scope of functional group incorporation, thereby improving the thermal and mechanical properties of the resulting polymers sioc-journal.cn. The activation of diazo groups, either photochemically or thermally, can lead to the formation of surface-attached polymer networks through C,H insertion cross-linking (CHic) reactions researchgate.netacs.org.

Surface Functionalization Methodologies Using Diazo and Diazonium Compounds

Surface functionalization is a critical process in materials science and polymer chemistry, enabling the tailoring of material surface properties without altering their bulk characteristics ontosight.ai. Diazo and diazonium compounds are widely recognized for their versatility in achieving robust and stable surface modifications through covalent bonding ontosight.aiontosight.ai.

General Principles of Diazo and Diazonium Chemistry in Surface Functionalization The utility of diazo and diazonium compounds in surface modification stems from their capacity to extrude nitrogen, thereby generating highly reactive species such as carbenes or radicals, or to engage in direct diazonium coupling reactions ontosight.ailongdom.orgnih.gov. These processes can readily occur at interfaces, leading to the covalent attachment of organic layers onto diverse substrates, including metals, semiconductors, carbon-based materials, and polymers ontosight.aichemicalbook.commdpi.comontosight.ai.

Key mechanisms involved in surface functionalization using diazo and diazonium compounds include:

Carbene Insertion Reactions : Diazo compounds, upon thermal or photochemical activation (e.g., UV light), can decompose to form highly reactive carbene intermediates ontosight.aichemicalbook.comepa.gov. These carbenes can then undergo insertion reactions into C-H, O-H, N-H, or S-H bonds present on a material's surface, forming stable covalent linkages chemicalbook.comepa.gov. This method allows for the introduction of specific functionalities onto otherwise inert surfaces ontosight.ai.

Radical Grafting : Diazonium salts can undergo homolytic dediazonation, initiated by electrochemical reduction, reducing agents, heat, or light, to produce highly reactive aryl radicals ontosight.ailongdom.org. These aryl radicals can then react with various surfaces, including polymers, to form strong covalent bonds ontosight.ailongdom.org. This radical-induced grafting is a powerful approach for creating stable organic layers mdpi.com.

Diazonium Coupling : Diazonium salts can also participate in coupling reactions with electron-rich aromatic compounds on surfaces, forming azo linkages. This method is particularly useful for synthesizing dyes and pigments directly on surfaces ontosight.ai.

The resulting modifications are highly stable due to the formation of robust covalent bonds between the grafted aryl groups and the substrate ontosight.ai. This stability is a significant advantage over other surface modification techniques, such as self-assembled monolayers (SAMs), which may exhibit limitations like instability at high temperatures.